molecular formula C19H16N2O2S2 B612144 N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide

N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B612144
M. Wt: 368.5 g/mol
InChI Key: GRYXROIHHXHFND-UHFFFAOYSA-N
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Description

ELR510444 is a potent microtube disruptor with potential anticancer activity. ELR510444 has potent microtubule-disrupting activity, causing a loss of cellular microtubules and the formation of aberrant mitotic spindles and leading to mitotic arrest and apoptosis of cancer cells. ELR510444 potently inhibited cell proliferation with an IC(50) value of 30.9 nM in MDA-MB-231 cells, inhibited the rate and extent of purified tubulin assembly, and displaced colchicine from tubulin, indicating that the drug directly interacts with tubulin at the colchicine-binding site.

Biochemical Analysis

Biochemical Properties

ELR510444 plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is a key component of the microtubule network within cells. Tubulin consists of α- and β-tubulin heterodimers that assemble into protofilaments, forming microtubules. ELR510444 binds to the colchicine binding site on tubulin, inhibiting its polymerization. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the formation of aberrant mitotic spindles and subsequent mitotic arrest .

Cellular Effects

The effects of ELR510444 on various types of cells and cellular processes are profound. By inhibiting tubulin polymerization, ELR510444 causes a loss of cellular microtubules, leading to mitotic arrest and apoptosis in cancer cells. This compound has been shown to reduce cell viability and clonogenic survival, particularly in renal cell carcinoma (RCC) cells. Additionally, ELR510444 decreases the levels of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical for the survival and proliferation of cancer cells under hypoxic conditions .

Molecular Mechanism

At the molecular level, ELR510444 exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin, leading to the destabilization of microtubules. The disruption of microtubule dynamics results in the formation of aberrant mitotic spindles, causing mitotic arrest and apoptosis. Additionally, ELR510444 has been shown to abrogate HIF activity, further contributing to its antiproliferative effects in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ELR510444 have been observed to change over time. The compound is stable and maintains its activity over extended periods. Prolonged exposure to ELR510444 can lead to the degradation of microtubules and long-term effects on cellular function. In in vitro and in vivo studies, ELR510444 has demonstrated significant antitumor activity, with sustained effects on tumor growth and angiogenesis .

Dosage Effects in Animal Models

The effects of ELR510444 vary with different dosages in animal models. At lower dosages, ELR510444 effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher dosages, the compound can induce toxic effects, including increased apoptosis and necrosis in tumor tissues. In RCC xenograft models, ELR510444 has shown a dose-dependent reduction in tumor burden, with a therapeutic window that allows for effective treatment without severe adverse effects .

Transport and Distribution

Within cells and tissues, ELR510444 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to bind to tubulin facilitates its accumulation in areas with high microtubule activity, such as dividing cells. This targeted distribution enhances the compound’s efficacy in disrupting microtubule dynamics and inhibiting cell proliferation .

Subcellular Localization

ELR510444’s subcellular localization is primarily associated with the microtubule network. The compound’s binding to tubulin directs it to areas where microtubule assembly and disassembly occur. This localization is critical for its activity, as it allows ELR510444 to effectively disrupt microtubule dynamics and induce mitotic arrest. Additionally, post-translational modifications and targeting signals may influence the compound’s localization within specific cellular compartments .

Properties

IUPAC Name

N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYXROIHHXHFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide
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